molecular formula C15H20N2O3 B11847308 5-(2-Morpholinoethoxy)-2H-chromen-8-amine

5-(2-Morpholinoethoxy)-2H-chromen-8-amine

Cat. No.: B11847308
M. Wt: 276.33 g/mol
InChI Key: UJJJSDCQAWSWRX-UHFFFAOYSA-N
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Description

5-(2-Morpholinoethoxy)-2H-chromen-8-amine: is a chemical compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Morpholinoethoxy)-2H-chromen-8-amine typically involves the reaction of 8-amino-2H-chromen with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) under reflux conditions for several hours . The crude product is then purified through recrystallization using ethanol to obtain the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Morpholinoethoxy)-2H-chromen-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinoethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-(2-Morpholinoethoxy)-2H-chromen-8-amine is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown promise in biological studies due to its potential antimicrobial and anticancer properties. It has been investigated for its ability to inhibit the growth of certain bacterial and fungal strains .

Medicine: In the field of medicine, this compound is being explored for its potential therapeutic applications. It has been studied for its role in inhibiting specific enzymes and pathways involved in cancer progression .

Industry: Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its unique properties make it a valuable candidate for further research and development in these areas .

Mechanism of Action

The mechanism of action of 5-(2-Morpholinoethoxy)-2H-chromen-8-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit tubulin polymerization and Src kinase signaling . This inhibition leads to cell cycle arrest at the G2/M phase, upregulation of p53, and induction of apoptosis via caspase-3 activation and poly (ADP-ribose) polymerase cleavage . These actions contribute to its potential anticancer properties.

Comparison with Similar Compounds

Uniqueness: 5-(2-Morpholinoethoxy)-2H-chromen-8-amine stands out due to its unique chromen backbone, which imparts distinct biological activities. Its ability to inhibit both tubulin polymerization and Src kinase signaling makes it a promising candidate for further research in cancer therapy .

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

5-(2-morpholin-4-ylethoxy)-2H-chromen-8-amine

InChI

InChI=1S/C15H20N2O3/c16-13-3-4-14(12-2-1-8-20-15(12)13)19-11-7-17-5-9-18-10-6-17/h1-4H,5-11,16H2

InChI Key

UJJJSDCQAWSWRX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOC2=C3C=CCOC3=C(C=C2)N

Origin of Product

United States

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